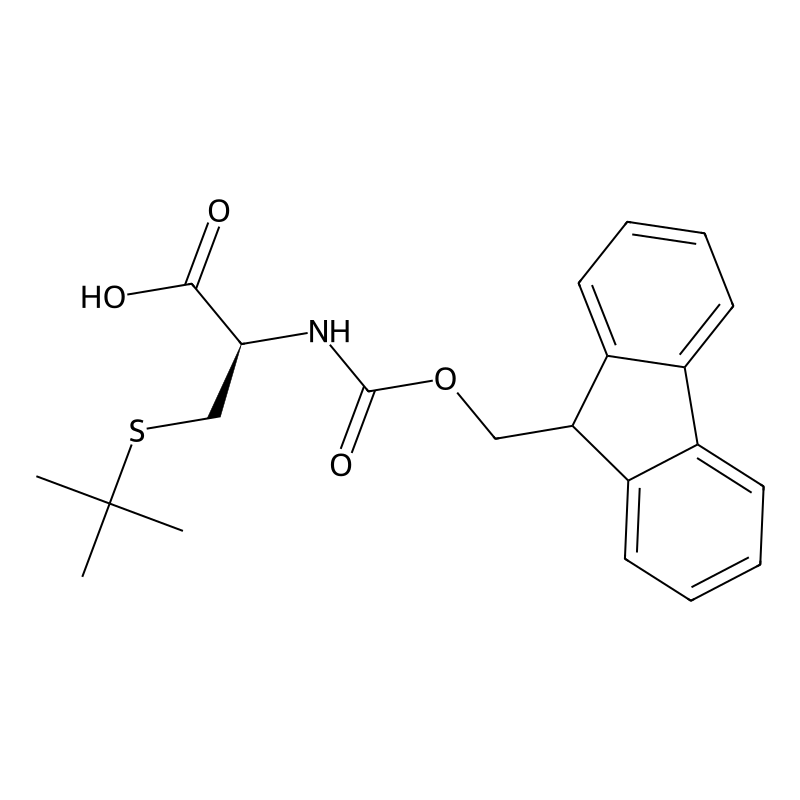

Fmoc-Cys(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Cys(tBu)-OH, also known as Nalpha-Fmoc-S-tert-butyl-L-cysteine, is a valuable building block in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for constructing peptides, which are chains of amino acids, in a controlled and stepwise manner.

Role in Peptide Synthesis

Fmoc-Cys(tBu)-OH functions as a protected amino acid derivative. It contains two important chemical modifications:

- Fmoc (Fluorenylmethoxycarbonyl) group: This group is attached to the amino group (N-terminus) of the cysteine and serves as a temporary protecting group. During SPPS, the Fmoc group prevents unwanted reactions at the N-terminus while allowing the formation of peptide bonds between other amino acids. The Fmoc group can be selectively removed under specific conditions, allowing for chain elongation [].

- tBu (tert-Butyl) group: This group is attached to the thiol (sulfhydryl) group of the cysteine and protects it from unwanted side reactions during SPPS. This is particularly important because the thiol group in cysteine is highly reactive and can form unwanted disulfides or interact with other functional groups in the peptide chain. The tBu group is typically removed under acidic conditions after peptide synthesis is complete, revealing the free thiol group of cysteine [, ].

Advantages of Fmoc-Cys(tBu)-OH:

- High purity: Commercially available Fmoc-Cys(tBu)-OH is typically of high purity (≥98%), ensuring reliable results in SPPS [].

- Compatibility with SPPS protocols: The Fmoc and tBu protecting groups are compatible with standard Fmoc-based SPPS protocols, allowing for straightforward incorporation of cysteine residues into peptides [].

- Specific deprotection: The Fmoc and tBu groups can be selectively removed under different conditions, enabling controlled deprotection and chain elongation during SPPS [, ].

Applications:

Fmoc-Cys(tBu)-OH is widely used in the synthesis of various peptides for diverse research purposes, including:

- Drug discovery: Peptides containing cysteine can be potential drug candidates, and Fmoc-Cys(tBu)-OH enables the incorporation of cysteine residues into these molecules during synthesis [].

- Protein engineering: Fmoc-Cys(tBu)-OH is employed to introduce cysteine residues into modified proteins with desired properties, such as improved stability or specific functionalities [].

- Functional studies: Peptides containing cysteine can be used to study protein-protein interactions, enzyme activity, and other biological processes, and Fmoc-Cys(tBu)-OH facilitates the synthesis of these peptides for such investigations [].

Fmoc-Cysteine (tert-butyl) alcohol, commonly referred to as Fmoc-Cys(tBu)-OH, is a derivative of the amino acid cysteine, characterized by its unique structure that includes a tert-butyl protecting group and an Fmoc (9-fluorenylmethoxycarbonyl) group. The compound's IUPAC name is 3-(tert-butylsulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and its molecular formula is C22H25NO4S . This compound is particularly valuable in peptide synthesis due to its stability and the ability to selectively protect the thiol group of cysteine, which is prone to oxidation.

Key Reactions:- Deprotection of Fmoc Group:

- Reaction: Fmoc-Cys(tBu)-OH + Piperidine → Cys(tBu)-OH + Fmoc

- Removal of Tert-Butyl Group:

- Reaction: Fmoc-Cys(tBu)-OH + MeSiCl3/PhSOPh → Cys-OH + cyclized product

- Reaction: Fmoc-Cys(tBu)-OH + Piperidine → Cys(tBu)-OH + Fmoc

- Reaction: Fmoc-Cys(tBu)-OH + MeSiCl3/PhSOPh → Cys-OH + cyclized product

Cysteine derivatives like Fmoc-Cys(tBu)-OH are crucial in biological systems due to their role in protein structure and function. Cysteine residues are involved in forming disulfide bonds, which stabilize protein conformation. The unique properties of Fmoc-Cys(tBu)-OH allow for the introduction of cysteine into peptides while maintaining the integrity of the thiol group until desired .

The synthesis of Fmoc-Cys(tBu)-OH typically involves several steps:

- Protection of Cysteine: The thiol group is protected using a tert-butyl group.

- Fmoc Protection: The amino group is protected with the Fmoc group.

- Purification: The final product is purified using techniques such as chromatography.

One common method involves starting from cysteine and applying standard solid-phase peptide synthesis (SPPS) techniques .

Fmoc-Cys(tBu)-OH is widely used in peptide synthesis, particularly in the construction of peptides that require stable cysteine residues. Its applications include:

- Peptide Synthesis: Used as a building block in solid-phase peptide synthesis.

- Drug Development: Involved in synthesizing biologically active peptides for therapeutic applications.

- Bioconjugation: Utilized in creating conjugates with other biomolecules due to its reactive thiol group.

Studies on Fmoc-Cys(tBu)-OH have shown that it interacts favorably with other amino acids during peptide assembly. Its stability under various conditions makes it an ideal candidate for exploring interactions within peptide sequences. For example, when incorporated into peptides, it can form disulfide bonds with other cysteine residues, enhancing the structural integrity of the resulting peptides .

Several compounds share structural similarities with Fmoc-Cys(tBu)-OH, each possessing unique properties that differentiate them:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Cysteine | No tert-butyl protection | More reactive thiol group |

| Acetyl-Cysteine | Acetyl protecting group | Less stable than tert-butyl; easier deprotection |

| Trityl-Cysteine | Trityl protecting group | Provides strong protection but bulkier |

| Boc-Cysteine | Boc protecting group | Stable under acidic conditions |

Uniqueness of Fmoc-Cys(tBu)-OH

The combination of the Fmoc and tert-butyl groups provides a balance between stability and reactivity, making Fmoc-Cys(tBu)-OH particularly advantageous for complex peptide syntheses where control over thiol reactivity is crucial .

Necessity of Thiol Protection

Cysteine’s thiol (-SH) group is highly reactive, prone to oxidation, and can form unwanted disulfide bonds or participate in side reactions during peptide assembly. Protection of this group is essential to maintain peptide integrity. The tBu group, introduced via Fmoc-Cys(tBu)-OH, provides temporary shielding while remaining stable under basic conditions (e.g., piperidine deprotection) and cleavable under acidic conditions (e.g., trifluoroacetic acid, TFA).

Mechanistic Insights into tBu Protection

The tBu group ($$ \text{-S-C(CH}3\text{)}3 $$) is attached to cysteine’s sulfur atom, sterically hindering disulfide formation. During TFA-mediated cleavage, the tBu group is removed via acidolysis, regenerating the free thiol. This process is facilitated by scavengers like triisopropylsilane (TIS) or water, which quench reactive intermediates. For example, a cleavage cocktail of TFA/water/TIS (95:2.5:2.5) achieves complete deprotection within 2 hours.

Compatibility with Resins and Coupling Methods

Fmoc-Cys(tBu)-OH is compatible with Wang, 2-chlorotrityl, and NovaPEG resins. However, C-terminal cysteine residues on Wang resins are susceptible to β-elimination and piperidinylalanine formation during prolonged piperidine exposure. Racemization during coupling is minimized using acidic/neutral activation methods (e.g., DIPCDI/HOBt), with reported racemization rates as low as 0.74% under optimized conditions.

The industrial production of 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine employs multiple synthetic approaches, each optimized for specific manufacturing requirements and scale considerations. The standard 9-fluorenylmethoxycarbonyl protection route represents the most widely adopted industrial methodology, utilizing L-cysteine as the starting material with sequential protection of the sulfhydryl and amino groups [1] [2]. This approach involves initial reaction of L-cysteine with tert-butyl chloride in the presence of triethylamine to protect the sulfhydryl functionality, followed by 9-fluorenylmethoxycarbonyl protection using 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester under basic conditions [3] [4].

Solution-phase synthesis methodologies have been extensively developed for large-scale production, offering superior process control and reproducibility compared to solid-phase approaches [1] [5]. The multi-step reaction sequence typically commences with sodium carbonate-mediated protection in acetone-water systems at elevated temperatures (50°C), followed by controlled cooling to 30°C for crystallization [6]. This methodology achieves yields ranging from 78-94% with high-performance liquid chromatography purity levels exceeding 97.5% [1] [6].

Benzhydrol-mediated protection strategies provide an alternative synthetic pathway particularly valuable for specialized industrial applications [7]. This approach utilizes 9-fluorenylmethoxycarbonyl-cysteine as the starting material, with benzhydrol serving as a protecting group transfer agent in the presence of trifluoroacetic acid [7]. The reaction proceeds under mild conditions (25°C, 1 hour) and offers the advantage of minimal side product formation, though yields are typically lower (78%) compared to standard methodologies [7].

Solid-phase assisted synthesis has emerged as a valuable complementary approach for industrial production, particularly when integrated peptide synthesis workflows are desired [8] [4]. This methodology employs resin-bound cysteine derivatives with 9-fluorenylmethoxycarbonyl chloride protection under controlled basic conditions using N-methylmorpholine as the base [8]. The approach offers exceptional product purity (≥98.0% by high-performance liquid chromatography) and yields (90-98%), making it suitable for high-value pharmaceutical applications [8] [4].

Process Optimization Parameters

Industrial synthesis optimization focuses on reaction temperature control, reagent stoichiometry, and purification integration. Temperature control proves critical, with optimal conditions typically maintained between 0°C and room temperature for the initial protection steps, followed by controlled heating during workup procedures [1] [6]. Reagent stoichiometry optimization typically employs 3-5 fold excess of protecting reagents to ensure complete conversion while minimizing side reactions [9] [4].

Solvent selection significantly impacts both reaction efficiency and downstream purification requirements. N,N-dimethylformamide and dichloromethane emerge as preferred solvents for 9-fluorenylmethoxycarbonyl protection steps, while acetone-water mixtures prove optimal for recrystallization procedures [4] [6]. The choice of base (sodium bicarbonate versus triethylamine) influences both reaction kinetics and product stereochemical integrity [10] [4].

Purification Methods: High-Performance Liquid Chromatography and Recrystallization Techniques

High-performance liquid chromatography purification represents the gold standard for 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine purification in industrial settings, offering exceptional resolution and reproducible product quality [11] [12]. The optimized methodology employs reverse-phase chromatography with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid as an ionization modifier [11] [7]. Gradient elution protocols typically commence with 50% acetonitrile and progress to 100% acetonitrile over 8-25 minute timeframes, enabling baseline separation of the target compound from synthetic impurities [11] [7].

Column selection proves critical for achieving optimal separation performance. C18 reverse-phase columns with 5 μm particle size and pore sizes ranging from 100-300 Å provide the best balance of resolution and throughput [11]. Monolithic C18 columns (50 × 4.6 mm) offer superior performance for analytical applications, while semi-preparative columns enable purification of 100-150 mg quantities per injection [11].

Recrystallization from toluene offers a cost-effective alternative purification methodology particularly suitable for large-scale industrial applications [6]. The optimized protocol involves dissolution of crude 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine in toluene at 50°C (600 mL per 100 g material), followed by controlled cooling to 30°C over 2 hours [6]. This methodology achieves exceptional recovery yields (98%) while maintaining high product purity (≥97.5% by high-performance liquid chromatography) [6].

Advanced Purification Strategies

Semi-preparative reverse-phase high-performance liquid chromatography enables purification of synthetic intermediates and provides access to highly pure material for analytical standards [7]. Linear gradient systems employing water-acetonitrile (1:1) mixtures with controlled flow rates (0.4-2.0 mL/min) achieve baseline separation with purities exceeding 95% [11] [7]. Product recovery yields range from 21-52%, making this approach most suitable for high-value applications requiring exceptional purity [7].

Solid-phase extraction methodologies have been developed as rapid purification alternatives, particularly valuable for parallel processing applications [11]. Reverse-phase solid-phase extraction employs gradient elution with organic modifiers, enabling purification of multiple samples simultaneously [11]. This approach offers advantages in terms of processing time (10-20 minutes) and solvent consumption while maintaining product purities above 90% [11].

Column chromatography using silica gel provides a versatile purification option for research and development applications [7]. Gradient elution from hexanes to ethyl acetate enables separation of 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine from unreacted starting materials and side products [7]. This methodology offers good control over separation parameters and achieves purities above 95% with recovery yields of 80-90% [7].

Analytical Validation: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Profiles

Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization of 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine, with characteristic signals enabling unambiguous identification and purity assessment [7] [13]. The aromatic region (7.76-7.20 ppm) displays the distinctive 9-fluorenylmethoxycarbonyl aromatic signals, with the doublet at 7.76 ppm (J = 7.4 Hz, 2H) serving as a diagnostic marker for the fluorenyl system [7]. The aliphatic region reveals the α-proton signal at 4.57 ppm (doublet of doublets) and the characteristic N-H signal at 5.56 ppm [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with diagnostic signals at 175.5 ppm (carboxylic acid carbonyl), 156.2 ppm (9-fluorenylmethoxycarbonyl carbonyl), and 143.9 ppm (aromatic carbons) [7] [13]. The tert-butyl carbon signals appear as characteristic patterns, enabling verification of the protecting group integrity [7]. Integration patterns and coupling constants provide quantitative information regarding product purity and the presence of synthetic impurities [7] [13].

Infrared Spectroscopy Characterization

Infrared spectroscopy analysis reveals characteristic absorption bands that serve as fingerprint identifiers for 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine [7] [14]. The carbonyl stretching region displays the diagnostic carboxylic acid C=O stretch at 1719 cm⁻¹ and the 9-fluorenylmethoxycarbonyl urethane carbonyl at approximately 1650-1680 cm⁻¹ [7] [14]. Aromatic C-H stretching appears at 3020 cm⁻¹, while aliphatic C-H stretching occurs in the 2920-2980 cm⁻¹ region [7].

The fingerprint region (1600-1000 cm⁻¹) contains multiple diagnostic bands including aromatic C=C stretches (1509 cm⁻¹), C-N stretches (1336 cm⁻¹), and C-O stretches associated with the 9-fluorenylmethoxycarbonyl protecting group [7] [14]. Sulfur-containing functional group vibrations contribute to the complexity of this region, providing additional structural confirmation [14].

Mass Spectrometry Analysis

High-resolution mass spectrometry employing electrospray ionization provides unambiguous molecular weight confirmation and elemental composition analysis [7] [15]. The molecular ion peak appears at m/z 400.17294 [M+H]⁺ with theoretical mass 399.505 g/mol, while the sodium adduct appears at m/z 422.15530 [M+Na]⁺ [7]. Fragmentation patterns reveal characteristic losses corresponding to the tert-butyl group (loss of 57 mass units) and the 9-fluorenylmethoxycarbonyl group (loss of 222 mass units) [7].

Liquid chromatography-mass spectrometry analysis combines chromatographic separation with mass spectrometric detection, enabling simultaneous purity assessment and structural confirmation [7] [16]. Retention times typically range from 5.9-8.3 minutes depending on gradient conditions, with the molecular ion consistently observed at m/z 400.17 [7] [16]. This methodology offers exceptional sensitivity (ng-μg levels) and enables detection of trace synthetic impurities [7].

Chiral Purity Assessment via Specific Optical Rotation

Specific optical rotation measurements serve as the primary methodology for chiral purity assessment of 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine, providing quantitative determination of enantiomeric composition [12] [2] [17]. The L-enantiomer exhibits a characteristic specific optical rotation ranging from -23.0° to -26.0° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 1 g/100 mL in N,N-dimethylformamide [12] [18] [2] [17]. Commercial specifications typically require values within this range to ensure acceptable chiral purity [12] [17].

Measurement methodology follows standardized pharmaceutical protocols employing polarimeters with accuracy of ±0.05° to ±0.1° angular rotation [19] [20]. Sample preparation requires precise concentration determination (typically 1 g/100 mL) in specified solvents, with N,N-dimethylformamide serving as the preferred solvent due to excellent compound solubility and optical clarity [12] [17]. Path length standardization employs 1 decimeter sample tubes maintained at constant temperature (20°C ± 0.1°C) [19] [21].

Chiral High-Performance Liquid Chromatography Methods

Chiral stationary phase chromatography provides direct enantiomeric separation and quantification of 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine [22] [23]. Lux Cellulose-based columns demonstrate superior enantioselectivity for 9-fluorenylmethoxycarbonyl-protected amino acids, with baseline resolution typically achieved using acetonitrile-trifluoroacetic acid mobile phases [22] [24] [23]. The elution order consistently shows D-enantiomers eluting before L-enantiomers, enabling straightforward identification and quantification [22].

Resolution parameters for chiral separations typically achieve resolution values (Rs) greater than 2.0, enabling accurate quantification of minor enantiomeric impurities down to 0.01% levels [22]. Mobile phase optimization employs acetonitrile-water systems containing 0.1% trifluoroacetic acid in 60:40 ratios, providing optimal separation while maintaining reasonable analysis times [22] [24] [23].

Enantiomeric Excess Determination

Enantiomeric excess calculations utilize the relationship between observed optical rotation and known specific rotation values for pure enantiomers [25] [26]. The mathematical relationship follows: Enantiomeric excess (%) = (observed rotation / literature rotation for pure enantiomer) × 100 [25] [21]. For 9-Fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine, commercial specifications typically require enantiomeric purities exceeding 99.8% [27].

Quality control protocols in industrial settings employ dual methodologies combining specific optical rotation measurements with chiral high-performance liquid chromatography analysis to ensure comprehensive chiral purity assessment [22] [27]. Detection limits for enantiomeric impurities range from 0.1-10% depending on the analytical methodology employed, with chiral chromatography offering superior sensitivity for trace level detection [22] [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Dates

The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis

S N McCurdyPMID: 2577698 DOI: